molecular formula C5H13NOSi B14480301 Aminopropylethoxysilane

Aminopropylethoxysilane

Cat. No.: B14480301
M. Wt: 131.25 g/mol
InChI Key: PNOQXNISYJPDRP-UHFFFAOYSA-N
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Description

This compound is particularly valuable for its ability to covalently attach organic films to metal oxides such as silica and titania . It is widely used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Aminopropylethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyltriethoxysilane with ammonia or an amine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ethoxy groups. Industrial production methods often involve the hydrolytic condensation of 3-aminopropyltriethoxysilane with hydrochloric or trifluoromethanesulfonic acid . This process results in the formation of octa(3-aminopropyl)silsesquioxane, which can be used in various applications.

Mechanism of Action

The mechanism by which aminopropylethoxysilane exerts its effects involves the formation of covalent bonds with various substrates. The amino group in this compound can react with electrophiles, leading to the formation of stable amide or imine bonds . Additionally, the ethoxy groups can hydrolyze to form silanols, which can further condense to form siloxane bonds . These reactions enable this compound to modify surfaces and create functionalized materials with enhanced properties.

Properties

Molecular Formula

C5H13NOSi

Molecular Weight

131.25 g/mol

InChI

InChI=1S/C5H13NOSi/c1-2-7-8-5-3-4-6/h2-6H2,1H3

InChI Key

PNOQXNISYJPDRP-UHFFFAOYSA-N

Canonical SMILES

CCO[Si]CCCN

Origin of Product

United States

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